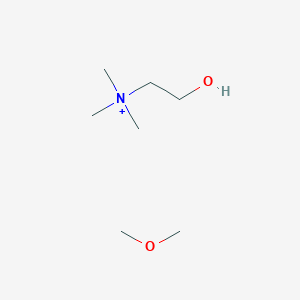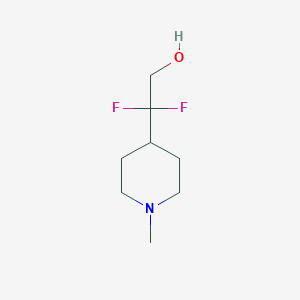
(S)-6-(piperidin-2-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-(piperidin-2-yl)nicotinic acid is a chiral compound that features a piperidine ring attached to a nicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(piperidin-2-yl)nicotinic acid typically involves the formation of the piperidine ring followed by its attachment to the nicotinic acid. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of Grignard reagents to provide enantioenriched α-substituted piperidines .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
(S)-6-(piperidin-2-yl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(S)-6-(piperidin-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-6-(piperidin-2-yl)nicotinic acid involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic and composed of five subunits. When the compound binds to these receptors, it induces a conformational change that allows the flow of ions across the cell membrane, leading to various physiological effects .
相似化合物的比较
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Nicotinic Acid: Shares the nicotinic acid moiety but lacks the piperidine ring.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness
(S)-6-(piperidin-2-yl)nicotinic acid is unique due to its combination of a piperidine ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications .
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
6-piperidin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15) |
InChI 键 |
RZJLEDUQUYLGTF-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)






![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)



